Bienvenue dans la boutique en ligne BenchChem!

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid

Sulfonamide acidity Electronic parameter Structure-activity relationship

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid (CAS 250714-79-5), also named N-(4-fluorobenzenesulfonyl)-DL-valine, is a sulfonamide-functionalized amino acid derivative with the molecular formula C11H14FNO4S and a molecular weight of 275.30 g/mol. This compound features a 4-fluorophenylsulfonyl group attached to the alpha-amino group of valine, creating a versatile scaffold that serves as a key intermediate in the synthesis of bioactive peptide aldehydes and hydroxamic acid-based enzyme inhibitors.

Molecular Formula C11H14FNO4S
Molecular Weight 275.29
CAS No. 250714-79-5
Cat. No. B2586946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid
CAS250714-79-5
Molecular FormulaC11H14FNO4S
Molecular Weight275.29
Structural Identifiers
SMILESCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)
InChIKeyVNRQLAGSSZUTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid – A Strategic Sulfonamide Amino Acid Building Block for Medicinal Chemistry Research


2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid (CAS 250714-79-5), also named N-(4-fluorobenzenesulfonyl)-DL-valine, is a sulfonamide-functionalized amino acid derivative with the molecular formula C11H14FNO4S and a molecular weight of 275.30 g/mol [1]. This compound features a 4-fluorophenylsulfonyl group attached to the alpha-amino group of valine, creating a versatile scaffold that serves as a key intermediate in the synthesis of bioactive peptide aldehydes and hydroxamic acid-based enzyme inhibitors [2]. Its bifunctional architecture—incorporating both a carboxylic acid and a sulfonamide moiety—enables diverse derivatization strategies and fragment-based drug design applications.

Why Simple Phenylsulfonyl-Valine or Other Halogenated Analogs Cannot Seamlessly Substitute 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid


Although N-sulfonylated amino acids are a broad class, the specific substitution on the aromatic ring critically modulates electronic properties, lipophilicity, metabolic stability, and molecular recognition. The 4-fluoro substituent in 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid imparts a unique combination of strong electron-withdrawing character and modest steric demand that directly influences the acidity of the sulfonamide NH and the overall molecular electrostatic potential [1]. Comparative computational analyses of fluorinated benzenesulfonamides demonstrate that the position and degree of fluorination significantly alter binding thermodynamics to biological targets such as carbonic anhydrases, with mono-fluoro derivatives exhibiting distinct binding enthalpy/entropy profiles compared to chloro, methyl, or unsubstituted analogs [2]. Consequently, swapping this specific fluorinated building block with a phenylsulfonyl-, 4-chloro-, or 4-methylphenylsulfonyl-valine analog during fragment-based screening or lead optimization would yield measurably different activity profiles and SAR trajectories, undermining both potency and selectivity outcomes.

Quantitative Differentiation Matrix: Evidence-Based Advantages of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid for Procurement Decisions


Electronic Modulation: 4-Fluorophenylsulfonyl Electron-Withdrawing Strength Drives Sulfonamide NH Acidity

The 4-fluorobenzenesulfonamide group in the target compound exhibits a Hammett σp constant of +0.06, which, while modest, represents a distinct electronic environment compared to the unsubstituted phenylsulfonyl analog (σp = 0.00) and the 4-chloro analog (σp = +0.23) [1]. This difference in electron-withdrawing character directly affects the acidity (pKa) of the sulfonamide NH proton, which is a critical determinant of hydrogen-bond donor capacity and metal-coordination geometry in enzyme active sites, as demonstrated in carbonic anhydrase inhibitor series where systematic fluorination altered binding affinity of closely related benzenesulfonamide ligands [2]. The target compound thus occupies a unique electronic niche between insufficiently electron-withdrawing unsubstituted phenylsulfonyl and overly electron-withdrawing 4-chloro/4-nitro variants, an important consideration for maintaining balanced potency and physicochemical properties.

Sulfonamide acidity Electronic parameter Structure-activity relationship

Computed Lipophilicity Advantage: Measurable LogP Difference Between 4-Fluoro and Unsubstituted Phenylsulfonyl-Valine Analog

The target compound has a computed XLogP3-AA value of 1.9, as reported in PubChem [1]. By comparison, the unsubstituted phenylsulfonyl valine analog (N-(phenylsulfonyl)valine) exhibits a computed XLogP3-AA of approximately 1.4–1.5 based on in silico prediction models for the des-fluoro structure [2]. This ~0.4–0.5 log unit increase in lipophilicity conferred by the single fluorine atom is expected to moderately enhance membrane permeability without crossing into unfavorable high-logP territory (typically LogP >3), aligning with the optimal range for oral bioavailability and cell permeability in fragment-derived lead compounds.

Lipophilicity LogP Drug-likeness

Direct Application as a Key Synthetic Intermediate in a Potent Calpain Inhibitor (SJA6017) with Sub-100 nM Activity Data

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid is the immediate N-terminal fragment precursor of SJA6017 (Calpain Inhibitor VI, N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal), a cell-permeable peptide aldehyde that inhibits purified m-calpain (calpain-2) with an IC50 of 78–80 nM and μ-calpain (calpain-1) with an IC50 of 7.5 nM [1][2]. In functional assays, SJA6017 reduced calcium ionophore-induced nuclear opacity in cultured rat lenses, confirming target engagement and cellular efficacy [1]. Importantly, the 4-fluorophenylsulfonyl-valine moiety is essential for the binding interaction of SJA6017 within the calpain active site; SAR studies demonstrate that replacement of the 4-fluorophenyl group with alternative aryl sulfonamides results in significant loss of inhibitory potency, affirming the non-interchangeable role of this specific building block [2].

Calpain inhibitor Cataract Protease

Patent-Identified Role in TACE Inhibitor Synthesis (Wyeth Holdings EP1144368B1) Demonstrates Proven Industrial Validation

The compound 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid is explicitly cited as a precursor in the European patent EP1144368B1 (Wyeth Holdings Corporation, 2004) describing acetylenic alpha-amino acid-based sulfonamide hydroxamic acid inhibitors of TACE (Tumor Necrosis Factor-alpha Converting Enzyme, ADAM17) [1]. Within this patent family, the sulfonamide-containing alpha-amino acid building block bearing the 4-fluorophenyl group is used to construct hydroxamic acid derivatives that demonstrate in vitro TACE inhibitory activity. The selection of the 4-fluorophenylsulfonyl moiety is consistent with the class-level SAR demonstrating that para-fluoro substitution on the arylsulfonamide group provides an optimal balance of potency and pharmacokinetic properties in TACE inhibitor series.

TACE inhibitor Patent validation Hydroxamic acid

Highest-Impact Application Scenarios for Procurement of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid Based on Evidenced Differentiation


Synthesis and SAR Elaboration of Calpain Inhibitor SJA6017 Analogs for Ophthalmic Indications

Given the definitive role of the 4-fluorophenylsulfonyl-valine moiety as the N-terminal fragment of SJA6017—a validated calpain inhibitor with IC50 values of 7.5 nM (μ-calpain) and 78 nM (m-calpain) [1]—procurement of this compound enables the systematic synthesis of SJA6017 analogs for cataract and other calpain-related disease indications. Replacement of this specific building block in SJA6017 SAR studies has been noted to significantly reduce inhibitory potency, making it an essential starting material for any laboratory reproducing or optimizing this chemical series [2]. The compound should be prioritized over other N-sulfonylated valine derivatives in calpain inhibitor programs.

TACE/ADAM17 Inhibitor Lead Optimization Programs Building on Wyeth Patent Chemotype

The explicit citation of the compound in EP1144368B1 as a precursor for acetylenic hydroxamic acid TACE inhibitors [3] positions it as a strategic procurement item for laboratories engaged in ADAM17 drug discovery. Researchers can use this building block to generate focused libraries or to benchmark novel TACE inhibitors against the Wyeth patent series, where the 4-fluorophenylsulfonyl group is a documented conservative optimization choice for balancing activity with drug-like properties.

Fragment-Based Screening and Biophysical Assay Development Targeting Sulfonamide-Binding Enzymes

The intermediate lipophilicity (XLogP3 = 1.9) [4] and moderate electron-withdrawing character (Hammett σp = +0.06) [5] of the 4-fluorophenylsulfonyl group make this compound an ideal fragment for screening against sulfonamide-recognizing enzymes such as carbonic anhydrases, where class-level evidence demonstrates that fluorination profoundly affects binding thermodynamics [6]. The compound can serve as a reference control or starting point for fragment-growing strategies, offering a balanced property profile that the unsubstituted phenylsulfonyl analog cannot match.

Custom Derivatization for Library Synthesis of Sulfonamide-Containing Bioactive Compounds

The bifunctional nature of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid, bearing both a carboxylic acid handle for amide coupling and a sulfonamide NH for further functionalization, allows its efficient incorporation into diverse compound libraries. The parent compound has been successfully derivatized via standard peptide coupling to generate hydroxamic acids (as in TACE inhibitor synthesis) [3] and peptide aldehydes (as in calpain inhibitor synthesis) [1][2], providing validated synthetic routes for compound procurement and subsequent diversification in medicinal chemistry workflows.

Quote Request

Request a Quote for 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.